3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid
Overview
Description
The compound “3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group . The 4-fluorobenzyl group is a common moiety in medicinal chemistry, known for its ability to enhance the biological activity of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Boc-protected amino group and the 4-fluorobenzyl group. The Boc group is a bulky, hydrophobic group, while the 4-fluorobenzyl group is an aromatic ring with a fluorine substituent .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amino group. The 4-fluorobenzyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the Boc group would likely make the compound overall nonpolar and hydrophobic. The carboxylic acid group would contribute to the compound’s acidity and could participate in hydrogen bonding .Scientific Research Applications
Chemical Synthesis and Catalysis
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is utilized in chemical synthesis, particularly as an amine protecting group in peptide synthesis. The N-tert-butoxycarbonyl (N-Boc) moiety is crucial due to its resistance to racemization during peptide synthesis and its easy cleavage under mild acidic conditions. This makes N-Boc-protected amino acids particularly useful in Merrifield’s solid-phase peptide synthesis and in the synthesis of multifunctional targets (Heydari et al., 2007).
Enhanced Synthesis Methods
Advancements in the synthesis of similar structures, such as (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, have been reported, utilizing milder and more selective conditions. This has implications for the synthesis of related compounds like 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid, potentially improving the efficiency and selectivity of synthesis processes (Badland et al., 2010).
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVADAENURLNNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140158 | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid | |
CAS RN |
1255099-58-1 | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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